5-Methyl-2-hepten-4-one, (R-2Z)- 5-Methyl-2-hepten-4-one, (R-2Z)-
Brand Name: Vulcanchem
CAS No.: 134357-03-2
VCID: VC17043530
InChI: InChI=1S/C8H14O/c1-4-6-8(9)7(3)5-2/h4,6-7H,5H2,1-3H3/b6-4-/t7-/m1/s1
SMILES:
Molecular Formula: C8H14O
Molecular Weight: 126.20 g/mol

5-Methyl-2-hepten-4-one, (R-2Z)-

CAS No.: 134357-03-2

Cat. No.: VC17043530

Molecular Formula: C8H14O

Molecular Weight: 126.20 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-2-hepten-4-one, (R-2Z)- - 134357-03-2

Specification

CAS No. 134357-03-2
Molecular Formula C8H14O
Molecular Weight 126.20 g/mol
IUPAC Name (Z,5R)-5-methylhept-2-en-4-one
Standard InChI InChI=1S/C8H14O/c1-4-6-8(9)7(3)5-2/h4,6-7H,5H2,1-3H3/b6-4-/t7-/m1/s1
Standard InChI Key ARJWAURHQDJJAC-FXXDRWHHSA-N
Isomeric SMILES CC[C@@H](C)C(=O)/C=C\C
Canonical SMILES CCC(C)C(=O)C=CC

Introduction

Chemical Identity and Structural Characteristics

Molecular Configuration and Stereochemistry

The (R-2Z)-enantiomer of 5-methyl-2-hepten-4-one features a seven-carbon chain with a ketone group at position 4 and a methyl substituent at position 5. The Z (cis) configuration of the double bond between carbons 2 and 3, combined with the R stereochemistry at carbon 5, confers distinct spatial orientation critical for its aroma and biological activity. The IUPAC name, (Z,5R)-5-methylhept-2-en-4-one, reflects this stereochemical precision .

Table 1: Key Identifiers of (R-2Z)-5-Methyl-2-hepten-4-one

PropertyValueSource
CAS Registry Number134357-03-2
Molecular FormulaC8H14O\text{C}_8\text{H}_{14}\text{O}
Molecular Weight126.20 g/mol
SMILES NotationCCC@@HC(=O)/C=C\C
InChIKeyARJWAURHQDJJAC-FXXDRWHHSA-N

Physicochemical Properties

Computational analyses reveal a hydrogen bond acceptor count of 1 and a rotatable bond count of 3, suggesting moderate flexibility . The XLogP3 value of 2.2 indicates moderate lipophilicity, aligning with its capacity to traverse biological membranes . The compound’s exact mass (126.104465 Da) and monoisotopic mass further validate its structural integrity .

Synthesis and Industrial Production

Conventional Synthetic Routes

Filbertone is synthesized via multiple pathways, including:

  • Aldol Condensation: Propanal and 3-pentanone undergo base-catalyzed condensation to form the α,β-unsaturated ketone backbone, followed by stereoselective reduction to achieve the Z configuration.

  • Grignard Reaction: Reaction of 3-penten-2-one with a methylmagnesium bromide reagent yields the tertiary alcohol intermediate, which is oxidized to the ketone.

Enantioselective Synthesis

Chiral catalysts, such as Evans’ oxazaborolidines, enable asymmetric synthesis of the R enantiomer with >90% enantiomeric excess (e.e.). This method is preferred for pharmaceutical-grade production due to its precision.

Chemical Reactivity and Functional Transformations

Hydrogenation and Reduction

The α,β-unsaturated ketone moiety undergoes catalytic hydrogenation (e.g., Pd/C, H2_2) to yield 5-methylheptan-4-one, a saturated analogue with diminished aroma. Selective reduction of the ketone to a secondary alcohol (using NaBH4_4) produces a diol derivative, though this transformation is rarely employed industrially.

Oxidation Reactions

Oxidation with Jones reagent (CrO3_3/H2_2SO4_4) cleaves the double bond, generating two carboxylic acid fragments. Such reactions are primarily exploratory and lack commercial applicability.

Applications in Flavor, Fragrance, and Beyond

Sensory Profile and Industrial Use

Filbertone’s aroma threshold of 0.1 ppb in air makes it a potent flavor enhancer. It is classified under FEMA GRAS (Generally Recognized As Safe) status (FEMA №XXXX) , permitting its use in:

  • Food Products: Hazelnut spreads, coffee flavorings, and baked goods.

  • Perfumery: Adds nutty undertones to oriental and woody fragrances.

Emerging Pharmacological Applications

A landmark study demonstrated that filbertone (50 mg/kg/day) reduced adiposity in high-fat-diet-fed mice by 37% via cAMP-PKA pathway activation . Mechanistically, it upregulates adipocyte cAMP levels, inhibiting lipid accumulation and downregulating PPARγ and C/EBPα expression . These findings position filbertone as a candidate for anti-obesity therapeutics.

Comparative Analysis with Structural Analogues

Odorant Comparison

CompoundAroma ProfileThreshold (ppb)Source
(R-2Z)-FilbertoneNutty, fruity0.1
2-HeptanoneBlue cheese, musty50-
6-Methyl-5-hepten-2-oneCitrus, green2-

Filbertone’s lower threshold and unique stereochemistry render it irreplaceable in premium flavor formulations.

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